molecular formula C15H24N2O2S2 B13950481 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13950481
M. Wt: 328.5 g/mol
InChI Key: JDSFWJCVYXLGHW-UHFFFAOYSA-N
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Description

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core modified with a thiazole ring via a methylsulfanylmethyl linker. The tert-butyl ester group serves as a protective moiety, commonly employed in organic synthesis to stabilize reactive intermediates.

Key structural attributes:

  • Piperidine scaffold: A six-membered heterocyclic ring with one nitrogen atom, enabling hydrogen bonding and solubility modulation.
  • Methylsulfanylmethyl linker: A sulfur-containing spacer that may influence redox reactivity or steric effects.
  • tert-Butyl ester: A bulky protecting group that enhances steric protection and stability during synthetic workflows.

Properties

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-5-12(8-17)9-20-10-13-7-16-11-21-13/h7,11-12H,4-6,8-10H2,1-3H3

InChI Key

JDSFWJCVYXLGHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Number Reaction Type Description Common Reagents/Conditions
1 Piperidine ring functionalization Introduction of the tert-butyl ester protecting group on piperidine-1-carboxylic acid tert-Butyl chloroformate, base (e.g., triethylamine)
2 Thiazole ring attachment Formation of thiazol-5-ylmethyl sulfanyl linkage to piperidine via nucleophilic substitution Thiazol-5-ylmethyl halide, thiol nucleophile, base
3 Sulfanylmethyl linker formation Coupling of thiazole and piperidine through a sulfanylmethyl bridge Thiol alkylation, possibly using alkyl halides
4 Purification and isolation Crystallization or chromatography to isolate the pure compound Silica gel chromatography, recrystallization

Representative Synthetic Route

A typical synthetic approach may proceed as follows:

Reagents and Catalysts

  • Bases: Triethylamine, sodium hydride, or potassium carbonate for deprotonation and nucleophilic substitution.
  • Protecting agents: tert-Butyl chloroformate for esterification.
  • Halogenating agents: Thiazol-5-ylmethyl chloride or bromide for electrophilic substitution.
  • Reducing agents: Lithium aluminum hydride may be used in related syntheses for reduction steps.
  • Oxidizing agents: Potassium permanganate for selective oxidation if needed.

Industrial Considerations

In industrial synthesis, continuous flow reactors and automated equipment are often employed to enhance reaction control, yield, and scalability. Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to minimize by-products and maximize purity.

Data Tables: Synthesis Parameters and Outcomes

Parameter Typical Value/Condition Notes
Reaction temperature 0–50 °C Lower temperatures favor selectivity
Solvent Dichloromethane, tetrahydrofuran (THF) Solvents chosen for solubility and reactivity
Reaction time 2–24 hours Depending on step and scale
Yield 60–85% Varies with step and purification method
Purity after purification >95% Verified by HPLC or NMR
Stereochemistry retention High Important for biological activity

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials Piperidine-1-carboxylic acid, thiazol-5-ylmethyl halide, thiol derivatives
Key Reactions Esterification, nucleophilic substitution, sulfanylmethyl linkage formation
Catalysts/Reagents Bases (triethylamine, sodium hydride), halogenating agents, protecting groups (tert-butyl ester)
Purification Techniques Chromatography, recrystallization
Scale Laboratory to industrial scale with continuous flow reactors
Challenges Maintaining stereochemistry, avoiding side reactions, optimizing yields

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Piperazine Derivatives with tert-Butyl Esters

Example: 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester () .

  • Structural Differences: Replaces the thiazole ring with a methanesulfonyl group and dimethylaminomethyl substituent. Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) scaffold.
  • Synthetic Route : Prepared via reductive amination of a formyl-piperazine intermediate, followed by HCl treatment to yield a hydrochloride salt. This highlights the tert-butyl ester’s role in stabilizing intermediates during functionalization .
  • Applications : Likely used as a precursor for bioactive molecules, given the presence of sulfonyl and amine groups, which are common in pharmaceuticals.

Piperidine Derivatives with Heterocyclic Substituents

Example : 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester () .

  • Structural Differences :
    • Features an oxadiazole ring (two nitrogen, one oxygen) instead of thiazole.
    • Includes an isopropyl group on the oxadiazole, altering steric and electronic properties.
  • Molecular Weight : 295.38 g/mol (C₁₅H₂₅N₃O₃), compared to an estimated higher molecular weight for the thiazole-containing target due to sulfur and additional methyl groups.

Fluorinated Piperidine Derivatives

Example : 3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester () .

  • Structural Differences: Replaces thiazole with a hydroxymethyl group and incorporates fluorine atoms at the 3-position.
  • Molecular Weight: 251.28 g/mol (C₁₁H₁₉F₂NO₃), lighter than the thiazole analog due to fewer heteroatoms.
  • Applications : Fluorinated piperidines are valuable in agrochemical and pharmaceutical synthesis due to improved stability and bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Applications
Target: 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine Thiazole, methylsulfanylmethyl, tert-butyl ester Not available Estimated >300 Drug intermediates, agrochemical synthesis
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Piperazine Methanesulfonyl, dimethylaminomethyl Not provided Not provided Pharmaceutical intermediates
4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester Piperidine Oxadiazole, isopropyl C₁₅H₂₅N₃O₃ 295.38 Medicinal chemistry, stable intermediates
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester Piperidine Difluoro, hydroxymethyl C₁₁H₁₉F₂NO₃ 251.28 Bioactive molecule synthesis

Key Research Findings and Implications

Role of Heterocycles: Thiazole (target) and oxadiazole () substituents confer distinct electronic profiles. Thiazoles enhance aromatic interactions, while oxadiazoles improve metabolic stability .

Synthetic Utility :

  • The tert-butyl ester group is critical for protecting reactive amines during multi-step syntheses, as demonstrated in reductive amination workflows () .

Stability and Reactivity :

  • Methylsulfanylmethyl groups (target) may oxidize to sulfoxides or sulfones under acidic conditions, unlike methanesulfonyl () or fluorinated () groups, which are more inert.

Biological Activity

3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperidine core, which is modified with a thiazole ring and a tert-butyl ester group. The structural formula can be represented as follows:

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 270.36 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

  • GABA Uptake Inhibition : Similar compounds have demonstrated the ability to inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for regulating neurotransmission in the central nervous system. For instance, certain piperidine derivatives have shown significant GAT1 inhibitory activities, suggesting that this compound may exhibit similar effects .
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds structurally related to piperidine have been identified as selective FAAH inhibitors, which play a role in modulating endocannabinoid levels and could have implications for pain management and inflammation .

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

StudyCompoundActivityFindings
Piperidine derivativesGABA uptake inhibitionSome derivatives showed up to 496-fold higher inhibition than standard drugs like nipecotic acid.
FAAH inhibitorsPain modulationSelective inhibitors increased endocannabinoid levels and reduced pain responses in animal models.

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